FLAC6

Description

BenchChem offers high-quality FLAC6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FLAC6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

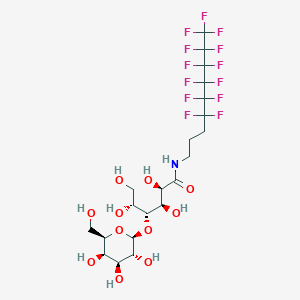

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28F13NO11/c22-16(23,17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34)2-1-3-35-14(44)11(42)10(41)13(6(38)4-36)46-15-12(43)9(40)8(39)7(5-37)45-15/h6-13,15,36-43H,1-5H2,(H,35,44)/t6-,7-,8+,9+,10-,11-,12-,13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAQBXSRVMHNKX-BUTOKUIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28F13NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FLAC6 Detergent: A Technical Guide to a Novel Fluorinated Amphiphile for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLAC6 is a novel, non-ionic fluorinated detergent engineered for the extraction and stabilization of membrane proteins. Structurally, it is characterized by a hydrophilic lactobionamide headgroup and a hydrophobic perfluorohexyl tail. This unique composition confers advantageous properties, including high efficacy in solubilizing complex membrane proteins such as G protein-coupled receptors (GPCRs) and ABC transporters, while significantly enhancing their thermal stability. This technical guide provides a comprehensive overview of FLAC6, including its physicochemical properties, detailed protocols for its application in membrane protein research, and a summary of its performance in stabilizing challenging protein targets.

Introduction

Membrane proteins are critical targets for drug discovery, yet their inherent hydrophobicity presents significant challenges for biochemical and structural analysis. Detergents are indispensable tools for extracting these proteins from their native lipid environment. However, many conventional detergents can lead to protein denaturation and loss of function. Fluorinated detergents have emerged as a promising class of amphiphiles that can offer superior stabilizing properties. FLAC6, a lactobionamide-based fluorinated detergent, has demonstrated remarkable efficacy in both solubilizing and maintaining the functional integrity of membrane proteins.

Physicochemical Properties of FLAC6

FLAC6 is a non-ionic detergent with a lactobionamide polar head and a C6F13 hydrophobic tail. Its properties have been characterized to understand its behavior in aqueous solutions and its interaction with membrane proteins.

| Property | Value | Method | Reference |

| Chemical Name | N-(2-(1H,1H,2H,2H-perfluorooctyl)ethyl)lactobionamide | Synthesis | Cornut et al. |

| Critical Micelle Concentration (CMC) | ~0.5 mM | Surface Tensiometry | Cornut et al. |

| Hydrodynamic Diameter of Micelles | ~10 nm | Dynamic Light Scattering | Cornut et al. |

Experimental Data: Performance of FLAC6 in Membrane Protein Stabilization

FLAC6 has been shown to significantly enhance the thermal stability of various membrane proteins compared to conventional detergents like n-dodecyl-β-D-maltoside (DDM).

| Membrane Protein | Class | Thermal Stability Improvement (Tm) with FLAC6 vs. DDM | Reference |

| Adenosine A2A Receptor (A2AR) | GPCR | +7°C | Faugier et al. (2020) |

| AcrB | ABC Transporter | +9°C | Faugier et al. (2020) |

| BmrA | ABC Transporter | +23°C | Faugier et al. (2020) |

Experimental Protocols

General Workflow for Membrane Protein Solubilization and Purification using FLAC6

The following diagram outlines the general steps for utilizing FLAC6 to extract and purify membrane proteins.

Caption: General workflow for membrane protein extraction and purification using FLAC6 detergent.

Detailed Protocol for Solubilization of Adenosine A2A Receptor (A2AR)

This protocol is adapted from Faugier et al. (2020).

-

Membrane Preparation:

-

Harvest cells expressing A2AR.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).

-

Lyse the cells using a Dounce homogenizer or sonication.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Resuspend the membrane pellet in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 20% glycerol) and store at -80°C.

-

-

Solubilization:

-

Thaw the membrane preparation on ice.

-

Dilute the membranes to a final protein concentration of 5 mg/mL in a solubilization buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl2, protease inhibitors).

-

Add FLAC6 to a final concentration of 1% (w/v).

-

Incubate with gentle agitation for 1 hour at 4°C.

-

-

Clarification:

-

Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant containing the solubilized A2AR-FLAC6 complexes.

-

-

Affinity Purification:

-

The subsequent steps involve standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins or antibody-based affinity for others), followed by size-exclusion chromatography to ensure the homogeneity of the protein-detergent complex. The buffers used in these steps should contain FLAC6 at a concentration above its CMC (e.g., 0.1%).

-

Signaling Pathway and Logical Relationships

FLAC6 is a tool for protein manipulation and does not directly participate in biological signaling pathways. The logical relationship of its application is in the successful extraction of functional membrane proteins for downstream analysis.

Caption: Logical diagram illustrating the role of FLAC6 in overcoming challenges in membrane protein research.

Conclusion

FLAC6 represents a significant advancement in the field of membrane protein biochemistry. Its unique fluorinated structure provides a gentle yet effective means of extracting and stabilizing challenging membrane proteins, paving the way for more successful structural and functional studies. The data and protocols presented in this guide offer a valuable resource for researchers aiming to leverage the benefits of this novel detergent in their work.

An In-depth Technical Guide to the Core Mechanism of Action of FLAC6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "FLAC6" is not prominently associated with a single, well-defined biological molecule or signaling pathway in publicly available scientific literature. Initial database searches indicate ambiguity, with references pointing towards a fluorinated detergent, a plant resistance protein (Flax L6), and a geotechnical software (FLAC3D). This guide will focus on the most scientifically plausible interpretation for a "mechanism of action" inquiry in a biochemical context: FLAC6 as a fluorinated detergent for membrane protein studies .

While not a signaling molecule with a traditional biological mechanism of action, the function of FLAC6 as a detergent is critical in the fields of structural biology and drug development for the solubilization and stabilization of membrane proteins. This guide will provide an in-depth technical overview of its core function, experimental protocols for its use, and a visualization of its mechanism.

FLAC6: A Fluorinated Detergent for Membrane Protein Solubilization

FLAC6 is identified as a potent fluorinated detergent designed for the solubilization of membrane proteins while preserving their structural and functional integrity.[1] Its unique properties make it a valuable tool for studying challenging membrane proteins such as G protein-coupled receptors (GPCRs) and transporters.[1]

Core Mechanism of Action

The primary mechanism of action of FLAC6 is the disruption of the lipid bilayer of cell membranes to extract and solubilize integral membrane proteins. This process can be broken down into the following key steps:

-

Partitioning: FLAC6 monomers insert themselves into the lipid bilayer.

-

Micelle Formation: As the concentration of FLAC6 increases, the detergent molecules aggregate to form micelles. These micelles encapsulate the hydrophobic transmembrane domains of the target protein.

-

Solubilization: The protein, now shielded from the aqueous environment by the detergent micelle, is extracted from the membrane, resulting in a soluble protein-detergent complex.

The fluorinated nature of FLAC6 likely contributes to its efficacy by creating a highly stable and inert shell around the hydrophobic regions of the protein, thus preventing aggregation and maintaining the native conformation.

Quantitative Data on FLAC6 Efficacy

| Target Protein | Critical Micelle Concentration (CMC) of FLAC6 (mM) | Optimal Solubilization Concentration (% w/v) | Yield of Solubilized Protein (mg/L) | Functional Activity Retained (%) | Reference |

| Adenosine A2A Receptor | Data not available | Data not available | Data not available | Data not available | [1] |

| AcrB Transporter | Data not available | Data not available | Data not available | Data not available | [1] |

| BmrA Transporter | Data not available | Data not available | Data not a vailable | Data not available | [1] |

Note: The above table is a template. Specific values for FLAC6 would need to be determined experimentally.

Experimental Protocols

The following is a generalized protocol for the solubilization of a target membrane protein using FLAC6. Optimization of detergent concentration, temperature, and incubation time is crucial for each specific protein.

Protocol: Membrane Protein Solubilization with FLAC6

-

Membrane Preparation:

-

Isolate cell membranes containing the target protein of interest using standard cell lysis and centrifugation techniques.

-

Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 5-10 mg/mL.

-

-

Detergent Screening and Optimization:

-

Perform a small-scale screen with varying concentrations of FLAC6 (e.g., 0.1% to 2% w/v) to determine the optimal concentration for solubilization without denaturation.

-

Incubate the membrane suspension with FLAC6 for 1-4 hours at 4°C with gentle agitation.

-

-

Solubilization:

-

Based on the optimization results, add the optimal concentration of FLAC6 to the prepared membrane suspension.

-

Incubate for the determined optimal time and temperature.

-

-

Clarification:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized membrane fraction.

-

-

Purification:

-

Carefully collect the supernatant containing the solubilized protein-detergent complexes.

-

Proceed with affinity chromatography or other purification methods. It is essential to include a low concentration of FLAC6 in all buffers throughout the purification process to maintain protein solubility.

-

-

Functional and Structural Analysis:

-

Assess the functional integrity of the purified protein using appropriate assays (e.g., ligand binding, enzyme activity).

-

Characterize the structural properties using techniques such as circular dichroism, size-exclusion chromatography, and cryo-electron microscopy.

-

Visualizations

FLAC6 Mechanism of Action: Membrane Protein Solubilization

Caption: Workflow of membrane protein solubilization by FLAC6 detergent.

Other Potential Interpretations of "FLAC6"

Flax L6 Protein

The term "FLAC6" could be a misspelling of "Flax L6". L6 is a well-characterized resistance (R) protein in flax (Linum usitatissimum) that is involved in the plant's immune response to flax rust disease caused by the fungus Melampsora lini.[2] The mechanism of action for L6 involves the direct recognition of the avirulence (Avr) protein AvrL567 from the pathogen.[2][3][4] This recognition triggers a downstream signaling cascade leading to a defense response, often culminating in a hypersensitive response at the site of infection.[2]

Signaling Pathway for Flax L6 Recognition

Caption: Simplified signaling pathway of Flax L6 protein recognition of AvrL567.

Conclusion

While the query "FLAC6 mechanism of action" is ambiguous, the most relevant interpretation for a technical guide in the context of molecular biology and drug development pertains to FLAC6 as a fluorinated detergent. Its mechanism of action revolves around the effective solubilization and stabilization of membrane proteins, which is a critical step for their structural and functional characterization. For researchers interested in plant-pathogen interactions, the Flax L6 protein offers a compelling example of direct pathogen recognition as a mechanism for initiating a plant immune response. Clear differentiation between these terms is essential for accurate scientific communication and research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Intramolecular Interaction Influences Binding of the Flax L5 and L6 Resistance Proteins to their AvrL567 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct protein interaction underlies gene-for-gene specificity and coevolution of the flax resistance genes and flax rust avirulence genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct protein interaction underlies gene-for-gene specificity and coevolution of the flax resistance genes and flax rust avirulence genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling FLAC6: A Technical Guide to the Novel Fluorinated Detergent for Membrane Protein Research

For Immediate Release

LYON, France – December 9, 2025 – In the intricate world of structural biology and drug discovery, the isolation and stabilization of membrane proteins remain a significant hurdle. Addressing this challenge, a novel fluorinated detergent, FLAC6, has emerged as a powerful tool for researchers. This technical guide provides an in-depth overview of the chemical properties, structure, and applications of FLAC6, offering a valuable resource for scientists and drug development professionals.

FLAC6 is a lactobionamide-based fluorinated detergent designed for the functional and structural stabilization of membrane proteins. Its unique chemical architecture, featuring a hydrophilic lactobionamide head and a perfluorohexyl tail, confers advantageous properties for solubilizing and maintaining the integrity of these challenging biological macromolecules.

Chemical Structure and Properties

FLAC6 is characterized by a precise molecular structure that dictates its function. The combination of a bulky, sugar-based headgroup and a fluorinated aliphatic chain results in a detergent with a low critical micelle concentration (CMC) and high solubilizing power.

Table 1: Physicochemical Properties of FLAC6

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₈F₁₃NO₁₁ | [1] |

| Molecular Weight | 717.43 g/mol | [1] |

| CAS Number | 2820046-26-0 | [1] |

| Critical Micelle Concentration (CMC) | 0.56 mM | [1] |

| SMILES | O--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(NCCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)=O)([H])--INVALID-LINK--O">C@HO--INVALID-LINK--CO | [1] |

| InChI | InChI=1S/C21H28F13NO11/c22-16(23,17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34)2-1-3-35-14(44)11(42)10(41)13(6(38)4-36)46-15-12(43)9(40)8(39)7(5-37)45-15/h6-13,15,36-43H,1-5H2,(H,35,44)/t6-,7-,8+,9+,10-,11-,12-,13-,15+/m1/s1 | [1] |

Synthesis of FLAC6

The synthesis of FLAC6 involves a multi-step process, beginning with the protection of lactobionolactone, followed by amidation and subsequent deprotection. A general synthetic scheme is outlined below.

References

Applications of Fluorinated Detergents in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of fluorinated detergents in the field of biochemistry, with a particular focus on their role in the study of membrane proteins. These unique surfactants offer distinct advantages over their traditional hydrogenated counterparts, paving the way for advancements in structural biology and drug discovery. This document provides a comprehensive overview of their properties, detailed experimental protocols, and a look into their application in understanding complex biological signaling pathways.

The Core Advantages of Fluorinated Detergents

Fluorinated detergents are amphipathic molecules characterized by a polar head group and a hydrophobic tail that is partially or fully fluorinated. This fluorination imparts unique physicochemical properties that make them invaluable tools for biochemists. Unlike conventional hydrogenated detergents, which can strip essential lipids and destabilize membrane proteins, fluorinated surfactants offer a gentler approach.[1]

The primary hypotheses for their stabilizing effects are:

-

Reduced Lipophilicity: The fluorinated tails are lipophobic, meaning they have a low affinity for the hydrocarbon chains of lipids. This prevents them from acting as a "hydrophobic sink" that extracts native lipids and cofactors crucial for the protein's structure and function.[1]

-

Steric Hindrance: The bulkier nature of fluorinated chains is thought to reduce their ability to penetrate and disrupt the intricate helix-helix interactions within the transmembrane domains of proteins.[1]

These properties lead to several key applications in biochemistry:

-

Membrane Protein Stabilization: While not typically used for the initial solubilization of membrane proteins from the lipid bilayer, fluorinated detergents excel at maintaining the stability of these proteins in solution during purification and subsequent characterization.[1]

-

Cryo-Electron Microscopy (Cryo-EM): They are frequently used as additives in cryo-EM sample preparation to improve the distribution of protein particles in the vitreous ice and to produce thinner, more uniform ice layers, which are critical for high-resolution imaging.[1][2]

-

Protein Crystallization: Fluorinated surfactants can be employed as additives in crystallization screens to reduce non-specific aggregation and promote the formation of well-ordered crystals.[1]

Quantitative Data of Common Fluorinated Detergents

The selection of an appropriate fluorinated detergent is critical for experimental success and is often guided by its physicochemical properties. The following table summarizes key parameters for several commonly used fluorinated detergents.

| Detergent Name | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number |

| Fluorinated Fos-Choline-8 | FC-8 | 529.2 | 2.9 mM | Not widely reported |

| Fluorinated Octyl Maltoside | FOM | Not specified in results | Not specified in results | Not specified in results |

| Perfluorooctanoic acid | PFOA | 414.07 | ~8-10 mM (Varies with conditions) | Not widely reported |

Note: The aggregation number for many fluorinated detergents is not as extensively characterized in the literature as it is for traditional hydrogenated detergents.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of fluorinated detergents in biochemistry.

Membrane Protein Stabilization

This protocol describes a general workflow for exchanging a membrane protein from a traditional solubilizing detergent to a fluorinated detergent for enhanced stability.

dot

Caption: Workflow for membrane protein stabilization.

Methodology:

-

Initial Solubilization:

-

Isolate the membranes containing the target protein using standard cell lysis and centrifugation procedures.

-

Resuspend the membranes in a buffer containing a conventional hydrogenated detergent (e.g., n-dodecyl-β-D-maltoside, DDM) at a concentration above its critical micelle concentration (CMC) to solubilize the membrane proteins.

-

Incubate on ice with gentle agitation for 1-2 hours.

-

Clarify the solution by ultracentrifugation to remove unsolubilized material.

-

-

Affinity Purification:

-

Load the supernatant containing the solubilized protein onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column extensively with a buffer containing the solubilizing detergent to remove non-specifically bound proteins.

-

-

On-Column Detergent Exchange:

-

Prepare a wash buffer containing the desired fluorinated detergent (e.g., 3 mM fluorinated Fos-Choline-8) at a concentration above its CMC.

-

Wash the column with at least 10 column volumes of the fluorinated detergent-containing buffer. This allows for the gradual exchange of the initial detergent for the fluorinated one while the protein is immobilized on the resin.

-

-

Elution and Analysis:

-

Elute the protein from the column using an appropriate elution agent (e.g., imidazole (B134444) for His-tagged proteins) in a buffer containing the fluorinated detergent.

-

Analyze the purity and stability of the protein using techniques such as SDS-PAGE and size-exclusion chromatography.

-

Cryo-EM Sample Preparation

This protocol outlines the steps for preparing a vitrified grid of a membrane protein sample with the addition of a fluorinated detergent to improve sample quality.

Caption: Protein crystallization with fluorinated detergents.

Methodology:

-

Prepare Protein and Crystallization Screens:

-

Concentrate the purified membrane protein in its primary detergent to a suitable concentration for crystallization (typically 5-15 mg/mL).

-

Prepare or purchase commercial crystallization screens.

-

-

Add Fluorinated Detergent to the Reservoir:

-

For this application, the fluorinated detergent is typically added to the reservoir solution of the crystallization screen.

-

The concentration should be at or below the detergent's CMC. For example, concentrations around 0.7% for fluorinated octyl maltoside or 2.2 mM for fluorinated Fos-Choline-8 have been used successfully. [1]This prevents the formation of an excess of empty micelles in the crystallization drop.

-

-

Set Up Crystallization Trials:

-

Using a vapor diffusion method (hanging or sitting drop), mix a small volume of the concentrated protein solution with an equal volume of the reservoir solution containing the fluorinated detergent.

-

Seal the wells and incubate at a constant temperature.

-

-

Monitor and Optimize:

-

Monitor the drops for crystal growth over time. The presence of the fluorinated detergent can help to reduce precipitation and non-specific aggregation, leading to the formation of higher-quality crystals.

-

If initial hits are observed, further optimization of the precipitant, pH, and fluorinated detergent concentration may be required.

-

Application in Signaling Pathway Elucidation

The stabilization of membrane proteins by fluorinated detergents has been instrumental in the structural and functional characterization of key players in major signaling pathways. Understanding the three-dimensional structure of these proteins is crucial for deciphering their mechanism of action and for designing targeted therapeutics.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of membrane receptors and are the targets of a significant portion of modern drugs. Their inherent instability once removed from the cell membrane has historically made them challenging to study. Fluorinated detergents can help to stabilize GPCRs in a functional conformation, facilitating structural studies that reveal the intricacies of ligand binding and G-protein coupling.

dot

Caption: Simplified GPCR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers. Structural studies of EGFR, often aided by stabilizing agents like fluorinated detergents, have been crucial in the development of targeted cancer therapies.

References

The Emergence of Fluorinated Detergents in GPCR Structural Biology: A Technical Guide to FLAC6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural determination of G-protein coupled receptors (GPCRs) remains a formidable challenge in modern drug discovery and biomedical research. The inherent instability of these membrane proteins once extracted from their native lipid environment necessitates the use of specialized solubilizing and stabilizing agents. This technical guide delves into the role of a novel fluorinated detergent, FLAC6, in GPCR structural studies. While GPCRs are notoriously difficult to stabilize, FLAC6 presents a promising alternative to conventional detergents by offering a gentle yet effective means of extraction while preserving the structural and functional integrity of the receptor. This document provides an in-depth overview of FLAC6, a comparative analysis with established detergents, detailed experimental protocols for GPCR solubilization and characterization, and a focus on the adenosine (B11128) A2A receptor (A2AR) as a case study.

Introduction: The Challenge of GPCR Stabilization

G-protein coupled receptors constitute the largest family of transmembrane proteins and are the targets of a substantial portion of currently marketed drugs. Their dynamic nature and reliance on the lipid bilayer for conformational stability make them exceedingly difficult to study using high-resolution structural methods like X-ray crystallography and cryogenic electron microscopy (cryo-EM). A critical step in the structural biology workflow is the extraction of the GPCR from the cell membrane using detergents, which form a micelle around the hydrophobic transmembrane domains, mimicking the native lipid environment.

The choice of detergent is paramount; a harsh detergent can lead to denaturation and aggregation, while a detergent that is too mild may not efficiently solubilize the receptor. An ideal detergent must maintain the GPCR's native conformation and functionality throughout the lengthy and rigorous purification and structure determination process.

FLAC6: A Novel Fluorinated Detergent

FLAC6 is a potent, non-ionic, lactobionamide-based fluorinated detergent designed for the solubilization and stabilization of membrane proteins.[1] Its unique chemical properties, including a fluorinated tail, offer a balance of hydrophobicity to interact with the transmembrane regions of GPCRs and a hydrophilic headgroup to ensure solubility in aqueous solutions.

Chemical Structure of FLAC6:

While the precise, detailed chemical structure of FLAC6 is proprietary, its general composition as a lactobionamide-based fluorinated detergent distinguishes it from traditional alkyl maltoside or glucoside detergents.

FLAC6 has been shown to maintain the structural and functional integrity of various membrane proteins, including the native adenosine A2A receptor (A2AR), a well-studied GPCR.[1]

Data Presentation: Comparative Analysis of Detergents

The efficacy of a detergent is assessed by its ability to maintain the stability of the solubilized GPCR, which can be quantified by measuring the melting temperature (Tm) of the protein using techniques such as thermal shift assays. Higher Tm values indicate greater thermostability. While specific, direct comparative studies detailing the Tm of GPCRs in FLAC6 are not widely available in the public literature, the following tables provide a summary of quantitative data for commonly used detergents to serve as a benchmark for evaluating novel agents like FLAC6.

Table 1: Physicochemical Properties of Common Non-Ionic Detergents

| Detergent | Abbreviation | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |

| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50 |

| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | ~40 |

| Glyco-diosgenin | GDN | Steroidal Glycoside | ~0.02-0.03 | ~70-75 |

| n-decyl-β-D-maltoside | DM | Alkyl Maltoside | ~1.8 | ~40 |

| n-octyl-β-D-glucoside | OG | Alkyl Glucoside | ~20-25 | ~6-8 |

Table 2: Comparative Thermostability (Tm) of A2A Receptor in Different Detergents

| Detergent | A2AR Construct | Apparent Tm (°C) |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Thermostabilized A2AR (tA2AR) | 44.2 ± 0.2 |

| Decyl Maltose Neopentyl Glycol (DMNG) | Thermostabilized A2AR (tA2AR) | 33.9 ± 0.2 |

| Octyl Maltose Neopentyl Glycol (OGNG) | Thermostabilized A2AR (tA2AR) | 24.2 ± 0.6 |

| n-dodecyl-β-D-maltoside (DDM) in SMALP | Wild-type A2AR from HEK293T cells | 36.2 ± 0.52 |

| Styrene Maleic Acid Lipid Particle (SMALP) | Wild-type A2AR from HEK293T cells | 40.2 ± 0.44 |

Data for LMNG, DMNG, and OGNG are from molecular dynamics simulations and experimental measurements for tA2AR.[2][3] Data for DDM in SMALP is from experimental measurements on wild-type A2AR.[4]

Experimental Protocols

The following are detailed methodologies for key experiments in GPCR structural studies. These protocols are generalized and should be optimized for the specific GPCR and expression system. When using FLAC6, it is recommended to perform a detergent screening to determine the optimal concentration, which is typically above its critical micelle concentration (CMC).

GPCR Expression and Membrane Preparation

This protocol describes the expression of a target GPCR in insect cells (e.g., Spodoptera frugiperda, Sf9) using the baculovirus expression system, a common method for producing high yields of recombinant GPCRs.

-

Baculovirus Generation:

-

Subclone the gene encoding the target GPCR (with an affinity tag, e.g., His-tag, FLAG-tag) into a baculovirus transfer vector (e.g., pFastBac).

-

Generate recombinant bacmid DNA in E. coli DH10Bac cells.

-

Transfect Sf9 cells with the recombinant bacmid to produce P1 viral stock.

-

Amplify the viral stock to a high-titer P2 or P3 stock.

-

-

GPCR Expression:

-

Grow Sf9 cells in suspension culture to a density of 2-3 x 10^6 cells/mL.

-

Infect the cell culture with the high-titer baculovirus stock at an optimized multiplicity of infection (MOI).

-

Incubate the infected culture for 48-72 hours at 27°C.

-

-

Cell Harvesting and Membrane Preparation:

-

Harvest the cells by centrifugation at 1,000 x g for 10 minutes.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, 10 mM MgCl2, 20 mM KCl, with protease inhibitors).

-

Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.

-

Centrifuge the lysate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at 100,000 x g for 30-60 minutes to pellet the cell membranes.

-

Resuspend the membrane pellet in a high-salt buffer (e.g., 1.0 M NaCl) to remove membrane-associated proteins, and repeat the ultracentrifugation step.

-

The final membrane pellet can be flash-frozen in liquid nitrogen and stored at -80°C.

-

GPCR Solubilization with FLAC6

This protocol outlines the extraction of the target GPCR from the isolated cell membranes using FLAC6.

-

Detergent Screening (Optional but Recommended):

-

Thaw the isolated cell membranes on ice.

-

Dilute the membranes to a final protein concentration of 2-5 mg/mL in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, with protease inhibitors).

-

Aliquot the membrane suspension and add FLAC6 to final concentrations ranging from 0.5% to 2.0% (w/v). Also test other detergents for comparison.

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at 100,000 x g for 30-60 minutes to pellet non-solubilized material.

-

Analyze the supernatant for the presence and integrity of the solubilized GPCR by SDS-PAGE and Western blot.

-

-

Bulk Solubilization:

-

Based on the screening results, add the optimal concentration of FLAC6 to the membrane suspension.

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

Clarify the solubilizate by ultracentrifugation at 100,000 x g for 30-60 minutes.

-

The supernatant containing the solubilized GPCR-FLAC6 complex is now ready for purification.

-

Affinity Purification of Solubilized GPCR

This protocol describes a general affinity chromatography-based purification of a His-tagged GPCR.

-

Resin Equilibration:

-

Equilibrate an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins) with a buffer containing FLAC6 at a concentration above its CMC (e.g., 0.1% w/v).

-

-

Binding:

-

Incubate the solubilized GPCR extract with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

-

-

Washing:

-

Wash the resin extensively with a wash buffer containing a low concentration of imidazole (B134444) (for His-tags) and FLAC6 to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound GPCR with an elution buffer containing a high concentration of imidazole and FLAC6.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Thermostability Assay (Thermal Shift Assay)

This assay measures the thermal stability of the purified GPCR in the presence of FLAC6.

-

Sample Preparation:

-

Dilute the purified GPCR to a final concentration of 2-4 µg in a buffer solution containing FLAC6. The total volume is typically 200 µL for a standard cuvette.

-

Add a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., CPM dye).

-

Incubate the mixture in the dark at 4°C for 30 minutes.

-

-

Data Collection:

-

Transfer the solution to a quartz fluorometer cuvette.

-

Use a spectrofluorometer with a temperature control unit to ramp the temperature at a rate of 2°C/minute.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation at 387 nm and emission at 463 nm for CPM dye).[5]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

-

Mandatory Visualizations

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor (A2AR) is a Class A GPCR that is activated by the endogenous ligand adenosine. It primarily couples to the Gs family of G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Experimental Workflow for GPCR Solubilization and Purification

This diagram illustrates the key steps involved in preparing a purified GPCR sample for structural studies, from cell expression to final quality control.

Conclusion and Future Outlook

The development of novel detergents with enhanced stabilizing properties is crucial for advancing the field of GPCR structural biology. FLAC6, a lactobionamide-based fluorinated detergent, represents a promising new tool for researchers. Its ability to solubilize and maintain the integrity of challenging membrane proteins like the A2A receptor highlights its potential. While more extensive quantitative and comparative data are needed to fully establish its position relative to widely used detergents like DDM and LMNG, the initial findings are encouraging. The protocols and comparative data provided in this guide offer a framework for researchers to incorporate and evaluate FLAC6 and other novel detergents in their GPCR structural biology pipelines. Future studies should focus on systematic comparisons of FLAC6 with other detergents across a range of GPCRs and the successful determination of high-resolution GPCR structures using this detergent. Such work will be invaluable for the rational design of novel therapeutics targeting this critical class of proteins.

References

- 1. On-bead purification and nanodisc reconstitution of human chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fusion Partner Toolchest for the Stabilization and Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Fasciclin-Like Arabinogalactan Proteins with Lipid Bilayers

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the interaction between Fasciclin-Like Arabinogalactan (B145846) (FLA) proteins and lipid bilayers. The term "FLAC6" does not correspond to a currently recognized protein in public scientific databases. It is possible this is a non-standard nomenclature or a typographical error. This guide will focus on the well-characterized family of FLA proteins, plant-specific proteins implicated in a variety of processes at the cell surface, which necessitates their interaction with the plasma membrane's lipid bilayer. Another possibility for the intended query could be PLA2G6, a phospholipase involved in membrane homeostasis and neurodegenerative diseases.[1] This document will proceed with a focus on FLA proteins due to their established role as cell surface adhesion molecules.

FLA proteins are a subclass of arabinogalactan proteins (AGPs) characterized by the presence of fasciclin domains, which are known to be involved in cell adhesion.[2] Their localization at the cell periphery suggests a crucial role in mediating interactions between the cell and its environment, a function intrinsically linked to the lipid bilayer. Understanding the nature of this interaction is pivotal for elucidating their roles in plant growth, development, and stress response.[2][3]

Fasciclin-Like Arabinogalactan (FLA) Proteins: Structure and Function

FLA proteins are modular, typically consisting of one or two fasciclin domains and regions rich in proline, which are sites for O-glycosylation with arabinogalactan polysaccharides. A C-terminal glycosylphosphatidylinositol (GPI) anchor is predicted for most FLAs, which would directly embed the protein in the outer leaflet of the plasma membrane's lipid bilayer.

Table 1: General Classification and Functions of FLA Proteins

| Protein Family/Class | Key Structural Features | General Functions | Cellular Localization |

| Fasciclin-Like Arabinogalactan Proteins (FLAs) | One or two fasciclin domains, AGP glycomodules, GPI anchor | Cell adhesion, cell expansion, hormone signaling, abiotic and biotic stress responses[2][4] | Plasma membrane (via GPI anchor), cell wall |

Quantitative Data on Protein-Lipid Bilayer Interactions

Direct quantitative data for FLA protein interactions with lipid bilayers is not extensively available in the literature. However, the following table summarizes the types of quantitative data that are typically generated when studying protein-lipid interactions, using established experimental techniques. These parameters are crucial for understanding the affinity, stability, and nature of the interaction.

Table 2: Key Quantitative Parameters in Protein-Lipid Bilayer Interaction Studies

| Parameter | Description | Typical Range of Values | Experimental Technique(s) |

| Binding Affinity (Kd) | Dissociation constant; a measure of the strength of the binding interaction. Lower Kd indicates stronger binding. | nM to µM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST) |

| Association Rate Constant (kon) | The rate at which the protein binds to the lipid bilayer. | 103 to 107 M-1s-1 | Surface Plasmon Resonance (SPR) |

| Dissociation Rate Constant (koff) | The rate at which the protein-lipid complex dissociates. | 10-5 to 10-1 s-1 | Surface Plasmon Resonance (SPR) |

| Change in Membrane Thickness | The increase or decrease in the thickness of the lipid bilayer upon protein binding/insertion. | Ångstroms (Å) to nanometers (nm) | Atomic Force Microscopy (AFM), Neutron Scattering |

| Change in Membrane Fluidity | Alteration in the mobility of lipid molecules within the bilayer. | Anisotropy values, diffusion coefficients | Fluorescence Anisotropy, Fluorescence Recovery After Photobleaching (FRAP) |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Enthalpy, entropy, and Gibbs free energy changes upon binding, indicating the driving forces of the interaction. | Varies | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols for Studying Protein-Lipid Interactions

A variety of biophysical techniques are employed to characterize the interaction of proteins with lipid bilayers.[5][6][7] Each method provides unique insights into the binding kinetics, thermodynamics, and structural consequences of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.[8]

Methodology:

-

Chip Preparation: A sensor chip with a gold surface is functionalized. For lipid bilayer studies, a lipid monolayer or bilayer is deposited on the chip surface. This can be achieved through vesicle fusion or Langmuir-Blodgett deposition.[9]

-

Immobilization: The lipid bilayer is formed on the sensor chip.

-

Analyte Injection: A solution containing the protein of interest (the analyte) is flowed over the sensor surface.

-

Detection: Binding of the protein to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

-

Data Analysis: The binding response is measured over time. Association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to kinetic models. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of lipid bilayers and can visualize the effects of protein binding on membrane structure.[10]

Methodology:

-

Sample Preparation: A supported lipid bilayer is formed on a flat substrate, such as mica.[10]

-

Imaging: The AFM tip scans the surface of the bilayer in either contact or tapping mode. The deflection of the cantilever is used to generate a topographical image.

-

Protein Interaction: The protein solution is added to the sample.

-

Post-Interaction Imaging: The bilayer is imaged again to visualize any changes in morphology, such as the formation of protein aggregates, changes in membrane thickness, or the induction of defects.[10]

Fluorescence Spectroscopy

Fluorescence-based methods are highly sensitive and can provide information on binding affinity and changes in the local environment of the protein or lipid.[6]

Methodology (Example: Tryptophan Fluorescence Quenching):

-

Sample Preparation: A solution of the protein (containing tryptophan residues) is prepared. Liposomes (vesicles composed of a lipid bilayer) of the desired composition are also prepared.

-

Titration: Aliquots of the liposome (B1194612) suspension are titrated into the protein solution.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of the protein is measured after each addition of liposomes.

-

Data Analysis: If the tryptophan residues are at the interaction interface, their fluorescence may be quenched or shifted upon binding to the lipid bilayer. The change in fluorescence intensity can be plotted against the lipid concentration to determine the binding affinity.

Visualizations: Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the interaction of a FLA protein with a lipid bilayer.

Signaling Pathway

FLA proteins, being at the cell surface, are poised to participate in signaling pathways that respond to extracellular cues, such as abiotic stress. The following diagram depicts a generalized signaling cascade that could be initiated by a FLA protein upon perceiving a stress signal.

Conclusion

While the specific protein "FLAC6" remains unidentified, the study of the broader FLA protein family offers significant insights into the role of cell surface glycoproteins in mediating interactions with the lipid bilayer. The experimental techniques and workflows detailed in this guide provide a robust framework for investigating these interactions. A deeper understanding of how FLA proteins are anchored to and interact with the plasma membrane is essential for unraveling their functions in plant development and stress adaptation, and may open new avenues for crop improvement and the development of novel biomaterials.

References

- 1. The role of the PLA2G6 gene in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Mechanisms of Plant Responses to Abiotic Stress | MDPI [mdpi.com]

- 4. Integrated omics approaches for flax improvement under abiotic and biotic stress: Current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Studying protein–lipid interactions [asbmb.org]

- 8. Membrane Protein-Molecule Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Supported Lipid Bilayers and the Study of Two-Dimensional Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

FLAC6: A Technical Guide to a Novel Fluorinated Detergent for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, properties, and applications of FLAC6, a potent fluorinated detergent. FLAC6 was developed to address the significant challenges associated with the solubilization and stabilization of membrane proteins for structural and functional studies, which are crucial for drug discovery and basic research. Contrary to initial assumptions, FLAC6 is not a therapeutic agent but a critical tool in the research and development pipeline.

Introduction to Membrane Proteins and the Role of Detergents

Membrane proteins are integral to cellular function, acting as receptors, transporters, and enzymes. They represent a major class of drug targets. However, their hydrophobic nature makes them notoriously difficult to study in vitro. Detergents are amphipathic molecules essential for extracting these proteins from their native lipid bilayer environment and maintaining their solubility in aqueous solutions. The ideal detergent must preserve the protein's native structure and function, a requirement that traditional detergents often fail to meet.

The Discovery and Rationale for FLAC6

FLAC6 emerged from the need for detergents that can effectively solubilize membrane proteins while enhancing their stability for downstream applications like cryo-electron microscopy (cryo-EM) and X-ray crystallography. It is a lactobionamide-based fluorinated detergent.[1] The rationale behind its design lies in the unique properties of fluorinated surfactants. The incorporation of fluorine into the hydrophobic tail of the detergent imparts both hydrophobic and lipophobic characteristics.[2] This "lipophobicity" is thought to reduce the harsh, delipidating effects of traditional detergents, thereby better preserving the native conformation and function of the solubilized membrane protein.

Physicochemical Properties of FLAC6

While the precise quantitative data for FLAC6's physicochemical properties are detailed in dedicated studies, the general characteristics of such fluorinated detergents include a critical micelle concentration (CMC) and an aggregation number that are influenced by the fluorinated chain. These properties are critical for their function in forming micelles that encapsulate the hydrophobic transmembrane domains of proteins.

Table 1: General Physicochemical Properties of Detergents for Membrane Protein Research

| Property | Description | Importance for Membrane Protein Research |

| Critical Micelle Concentration (CMC) | The concentration at which detergent monomers begin to form micelles. | A lower CMC is often desirable as it means less free detergent is present in the solution, which can be beneficial for protein stability and downstream applications. |

| Aggregation Number | The average number of detergent molecules in a single micelle. | Influences the size of the micelle, which should ideally match the size of the protein's hydrophobic domain to provide adequate shielding from the aqueous environment. |

| Hydrophilic-Lipophilic Balance (HLB) | A measure of the degree of hydrophilicity or lipophilicity of a surfactant. | Affects the detergent's ability to solubilize different types of membrane proteins and lipids. |

Experimental Protocols: Solubilization and Stabilization of Membrane Proteins

The following sections outline the general experimental workflows for utilizing FLAC6 to solubilize and stabilize membrane proteins, based on its reported applications.

General Workflow for Membrane Protein Solubilization and Purification

This workflow illustrates the typical steps involved in using a detergent like FLAC6 to extract and purify a target membrane protein.

Caption: General workflow for membrane protein solubilization and purification using FLAC6.

Solubilization of Specific Membrane Proteins with FLAC6

FLAC6 has been successfully used to solubilize and stabilize several challenging membrane proteins, including the G protein-coupled receptor (GPCR) adenosine (B11128) A2A receptor (A2AR) and the bacterial transporters AcrB and BmrA.[1]

Experimental Protocol: Solubilization of Adenosine A2A Receptor (A2AR)

-

Membrane Preparation: Membranes from cells overexpressing A2AR are isolated by ultracentrifugation.

-

Solubilization Buffer: The membrane pellet is resuspended in a buffer containing FLAC6 at a concentration above its CMC. The buffer typically includes buffering agents (e.g., Tris-HCl), salts (e.g., NaCl), and protease inhibitors.

-

Solubilization: The suspension is incubated with gentle agitation for a defined period (e.g., 1-2 hours) at a low temperature (e.g., 4°C) to allow the detergent to extract the receptor from the membrane.

-

Clarification: Insoluble material is removed by ultracentrifugation, leaving the solubilized A2AR in the supernatant.

-

Purification: The solubilized receptor is then purified using affinity chromatography.

Thermostability Assays

A key advantage of FLAC6 is its ability to enhance the thermostability of solubilized membrane proteins.[1] This is a critical factor for the success of structural studies.

Experimental Protocol: Thermostability Shift Assay

-

Sample Preparation: The purified membrane protein in a buffer containing FLAC6 is aliquoted.

-

Thermal Challenge: Aliquots are incubated at a range of temperatures for a fixed duration (e.g., 30 minutes).

-

Analysis: The remaining folded protein at each temperature is quantified. This can be achieved through various methods, such as radioligand binding assays for receptors or size-exclusion chromatography to assess aggregation.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined. An increase in Tm in the presence of FLAC6 compared to other detergents indicates enhanced stability.

Mechanism of Action: How FLAC6 Stabilizes Membrane Proteins

The stabilizing effect of FLAC6 is attributed to the properties of its fluorinated tail.

Caption: Proposed mechanism of FLAC6-mediated membrane protein stabilization.

The fluorinated chains are less disruptive to the protein's immediate lipid environment ("boundary lipids"), which are often crucial for maintaining its native fold and function. The bulky nature of the fluorinated tails may also provide a more rigid and protective scaffold around the protein compared to the more flexible alkyl chains of conventional detergents.

Conclusion and Future Perspectives

FLAC6 represents a significant advancement in the toolkit for membrane protein research. Its ability to solubilize and stabilize challenging targets opens up new avenues for structural and functional studies. For drug development professionals, this translates to a higher probability of obtaining high-resolution structures of important drug targets, which is invaluable for structure-based drug design. Future research will likely focus on developing a wider range of novel detergents with tailored properties to tackle an even broader array of membrane proteins, further accelerating our understanding of their roles in health and disease.

References

Unraveling the Solubility of FLAC6: A Technical Guide for Researchers

An In-depth Examination of FLAC6 Properties and its Application in Biological Buffer Systems

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the solubility characteristics of FLAC6. It is important to clarify from the outset that FLAC6 is not a protein but a potent fluorinated detergent. This guide will, therefore, focus on the properties of FLAC6 as a detergent and provide a framework for assessing its solubility in various buffer systems, a critical factor for its application in membrane protein research.

Understanding FLAC6: A Profile of the Fluorinated Detergent

FLAC6 is a specialized detergent designed for the solubilization of membrane proteins, aiming to maintain their structural and functional integrity.[1] Its unique properties make it a valuable tool in structural biology and drug discovery, particularly for challenging targets like G protein-coupled receptors (GPCRs) and transporters.[1]

Detergents, like FLAC6, are amphipathic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to interact with both the aqueous environment and the hydrophobic regions of membrane proteins, effectively extracting them from the lipid bilayer. The concentration at which detergent monomers begin to form micelles (spherical aggregates) is known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter as solubilization of membrane proteins typically occurs at detergent concentrations above the CMC.

Principles of Detergent Solubility in Buffer Systems

The solubility of a detergent in an aqueous buffer is influenced by several factors, including pH, ionic strength, temperature, and the specific ions present in the buffer. These factors can affect the detergent's CMC, micelle size, and overall stability.

-

pH: The pH of the buffer can influence the charge of the detergent's headgroup if it is ionizable. For non-ionic detergents, pH effects are generally less pronounced but can still impact the stability of the proteins being solubilized.

-

Ionic Strength: The concentration of salts in the buffer can significantly affect the CMC of ionic detergents. For non-ionic detergents, the effect of ionic strength on the CMC is typically minimal.

-

Temperature: Temperature can influence the solubility of detergents. Some detergents may have a Krafft point, which is the temperature below which the detergent is insoluble.

-

Buffer Composition: The specific ions in the buffer can interact with the detergent molecules, potentially affecting their solubility and micellar properties.

Given the lack of specific quantitative data for FLAC6 solubility in various buffers in the public domain, an experimental approach is necessary to determine its optimal working conditions for a particular application.

Experimental Protocol for Determining FLAC6 Solubility

The following is a general protocol for determining the solubility of a detergent like FLAC6 in different buffer systems. This protocol can be adapted based on the specific requirements of the experiment.

Objective: To determine the maximum solubility of FLAC6 in a panel of buffer systems and to observe any precipitation or phase separation.

Materials:

-

FLAC6 detergent

-

A panel of buffer systems (e.g., Tris-HCl, HEPES, Phosphate buffer) at various pH values and ionic strengths.

-

Spectrophotometer or a dedicated turbidity meter

-

Vortex mixer

-

Centrifuge

-

Temperature-controlled incubator or water bath

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of desired buffer solutions with varying pH and ionic strengths.

-

Preparation of FLAC6 Stock Solution: Prepare a high-concentration stock solution of FLAC6 in deionized water or a suitable solvent.

-

Serial Dilutions: In separate tubes, add a fixed volume of each buffer to be tested. To each tube, add increasing volumes of the FLAC6 stock solution to create a range of final detergent concentrations.

-

Equilibration: Vortex each tube thoroughly and incubate at a specific temperature for a set period (e.g., 1 hour) to allow for equilibration.

-

Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.

-

Turbidity Measurement: Measure the turbidity of each solution using a spectrophotometer at a wavelength where the detergent does not absorb (e.g., 600 nm) or a nephelometer. An increase in absorbance or nephelometric units indicates insolubility or precipitation.

-

Centrifugation (Optional): For samples with visible precipitates, centrifuge the tubes to pellet the insoluble material. The concentration of the soluble detergent in the supernatant can then be determined using an appropriate analytical method.

-

Data Analysis: Plot the turbidity or the concentration of soluble detergent against the total detergent concentration for each buffer system. The point at which turbidity sharply increases or the soluble concentration plateaus can be considered the solubility limit under those conditions.

Caption: Experimental workflow for determining detergent solubility.

Signaling Pathways and FLAC6

The initial request included a requirement for diagrams of signaling pathways. As FLAC6 is a detergent and not a protein involved in cellular signaling, there are no known signaling pathways directly involving FLAC6. The function of FLAC6 is to facilitate the study of other proteins, such as membrane receptors, which are themselves components of signaling pathways. Therefore, a signaling pathway diagram for FLAC6 is not applicable.

Conclusion

While the initial query about the solubility of "FLAC6 protein" appears to stem from a misunderstanding, the underlying interest in the behavior of FLAC6 in different buffer systems is highly relevant for its application in membrane protein research. FLAC6 is a powerful detergent, and understanding its solubility limits and behavior in various buffers is crucial for optimizing experimental conditions for protein extraction and stabilization. The experimental protocol outlined in this guide provides a systematic approach for researchers to characterize the solubility of FLAC6 and other detergents, thereby enabling more effective and reproducible research outcomes.

References

Methodological & Application

FLAC6: A Fluorinated Detergent for Enhanced Protein Extraction and Stabilization

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

FLAC6 is a novel lactobamiamide-based fluorinated detergent designed for the efficient solubilization and stabilization of membrane proteins, a class of proteins notoriously challenging to extract and study due to their hydrophobic nature. This application note provides detailed protocols and data demonstrating the utility of FLAC6 for the extraction of various membrane proteins, including G-protein coupled receptors (GPCRs) and ABC transporters. The unique properties of FLAC6 lead to improved thermal stability of extracted proteins, making it a valuable tool for structural and functional studies in academic research and drug development.[1]

Key Applications

-

Solubilization of membrane proteins: FLAC6 effectively extracts membrane proteins from their native lipid environment.

-

Stabilization of membrane proteins: Proteins solubilized in FLAC6 exhibit enhanced thermal stability, preserving their native conformation and function.[1]

-

Structural and functional studies: The stabilizing effect of FLAC6 facilitates downstream applications such as cryo-electron microscopy, X-ray crystallography, and functional assays.

-

Drug Discovery: By maintaining the integrity of target membrane proteins, FLAC6 aids in the screening and characterization of novel therapeutics.[1]

Quantitative Data: Enhanced Thermal Stability of Membrane Proteins

FLAC6 has been shown to significantly increase the thermal stability (melting temperature, Tm) of various membrane proteins compared to conventional detergents. The following table summarizes the improvement in Tm for a GPCR (A2AR) and two bacterial transporters (AcrB and BmrA) when solubilized with FLAC6.

| Protein | Protein Type | Organism | Improvement in Thermal Stability (ΔTm in °C) with FLAC6 |

| A2AR | G-protein coupled receptor (GPCR) | Homo sapiens | +7 |

| AcrB | ABC Transporter | Escherichia coli | +9 |

| BmrA | ABC Transporter | Bacillus subtilis | +23 |

Data sourced from Faugier C, et al. Methods. 2020.[1]

Experimental Protocols

The following is a generalized protocol for the extraction of membrane proteins using FLAC6. Optimal conditions, including FLAC6 concentration and incubation times, may need to be determined empirically for each specific protein.

Membrane Preparation

This step aims to isolate the cell membranes containing the protein of interest.

-

Cell Lysis:

-

For cultured cells, harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Incubate on ice to allow cells to swell.

-

Homogenize the cell suspension using a Dounce homogenizer or sonication.

-

-

Membrane Fractionation:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a suitable buffer to remove contaminants.

-

Protein Solubilization with FLAC6

This is the critical step where FLAC6 is used to extract the membrane protein from the lipid bilayer.

-

Resuspend Membranes: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors) containing FLAC6.

-

Note: The optimal concentration of FLAC6 should be determined, but a starting point is typically above its critical micelle concentration (CMC).

-

-

Incubation: Incubate the mixture with gentle agitation (e.g., end-over-end rotation) at 4°C for 1-2 hours.

-

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any insoluble material.

-

Collect Supernatant: The supernatant now contains the solubilized membrane protein in FLAC6 micelles.

Protein Purification

The solubilized protein can now be purified using standard chromatography techniques.

-

Affinity Chromatography: If the protein of interest is tagged (e.g., with a His-tag or Strep-tag), use the appropriate affinity resin to capture the protein.

-

Equilibrate the affinity column with a wash buffer containing a low concentration of FLAC6 to maintain protein stability.

-

Load the clarified supernatant onto the column.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the target protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

-

-

Size Exclusion Chromatography (SEC): For further purification and to remove aggregated protein, perform SEC using a column equilibrated with a buffer containing FLAC6.

Visualizations

Experimental Workflow for Protein Extraction using FLAC6

Caption: Workflow for membrane protein extraction and purification using FLAC6.

Signaling Pathway of Adenosine A2A Receptor (A2AR)

Caption: Simplified signaling pathway of the Adenosine A2A Receptor (A2AR).

Mechanism of AcrB and BmrA Transporters

Caption: Simplified mechanism of drug efflux by AcrB (proton antiport) and BmrA (ATP hydrolysis).

References

Application Note: A Robust Protocol for the Solubilization and Purification of the Human Adenosine A2A Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The human adenosine (B11128) A2A receptor (A2A R) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it a significant target for drug discovery. The study of its structure and function is paramount, yet isolating this integral membrane protein in a stable and active form remains a challenge. This application note provides a detailed, synthesized protocol for the effective solubilization and purification of the A2A receptor, based on established methodologies. The protocol is designed to yield a high-quality receptor suitable for downstream applications such as structural biology, biophysical characterization, and drug screening.

I. Data Presentation: Summary of Key Parameters

The following tables summarize critical quantitative data for the solubilization and purification of the A2A receptor, compiled from various successful protocols.

Table 1: A2A Receptor Expression and Purification Yields

| Expression System | Typical Yield | Purity | Reference |

| Insect Cells (S. frugiperda) | 3-6 mg from 3 L of culture | > 90% | [1] |

| Pichia pastoris | Not specified | High | [2] |

Table 2: Detergents for A2A Receptor Solubilization

| Detergent | Abbreviation | Common Use | Reference |

| n-dodecyl-β-D-maltopyranoside | DDM | General solubilization | [3] |

| n-decyl-β-D-maltopyranoside | DM | For thermostabilized receptors and crystallography | [3] |

| Lauryl Maltose Neopentyl Glycol | LMNG | General solubilization | [3] |

Table 3: Ligand Binding Affinity Data for A2A Receptor

| Ligand | Ligand Type | Kd (nM) | Assay Type | Reference |

| [3H]CGS 21680 | Agonist | 27 | Radioligand Binding | [4] |

| NECA | Agonist | - | - | [5] |

| ZM241385 | Antagonist | - | - | [5] |

| DPCPX | Antagonist | - | - | [3] |

II. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solubilization and purification of the A2A receptor.

Protocol 1: Membrane Preparation from Insect Cells

-

Thaw the cell pellet from a 3 L insect cell culture at room temperature.[1]

-

Resuspend the cells in a hypotonic buffer and homogenize.[6]

-

Perform a low-speed centrifugation (e.g., 700 x g for 10 min at 4°C) to remove intact cells and nuclei.[7]

-

Collect the supernatant and perform a high-speed ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[7]

-

Wash the membrane pellet with a suitable buffer to remove soluble proteins.[7]

-

Resuspend the final membrane pellet in a buffer appropriate for solubilization.

Protocol 2: A2A Receptor Solubilization

-

Resuspend the prepared membranes in a solubilization buffer (e.g., 50 mM Tris, 120 mM NaCl, 20% glycerol, pH 8.0) containing a selected detergent (e.g., DDM or DM).[5]

-

Add protease inhibitors to the buffer to prevent protein degradation.[8]

-

Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at 4°C.

-

Clarify the solution by ultracentrifugation (e.g., 100,000 x g for 45-60 min at 4°C) to remove insoluble material.[9]

-

Collect the supernatant containing the solubilized A2A receptor for further purification.

Protocol 3: Affinity Chromatography Purification

-

Equilibrate an affinity column (e.g., Ni-NTA for His-tagged receptors or a ligand-affinity column) with a wash buffer containing a low concentration of the solubilization detergent.[3]

-

Load the supernatant containing the solubilized receptor onto the column.[1]

-

Wash the column extensively with the wash buffer to remove non-specifically bound proteins.

-

Elute the A2A receptor using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or a competing ligand).[1]

Protocol 4: Size-Exclusion Chromatography (SEC)

-

Concentrate the eluted receptor fraction using an appropriate centrifugal filter unit.[1]

-

Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a final buffer containing detergent.[1]

-

Load the concentrated receptor sample onto the SEC column.

-

Collect fractions and analyze for the presence and purity of the A2A receptor using SDS-PAGE and Western blot.[10]

-

Pool the fractions containing the purified, monomeric A2A receptor.

III. Visualizations: Diagrams of Workflows and Pathways

The following diagrams illustrate the key processes described in this application note.

References

- 1. Expression, Purification and Crystallisation of the Adenosine A2A Receptor Bound to an Engineered Mini G Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of the human G protein-coupled receptor adenosine A(2a)R in a stable and functional form expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. State-Targeting Stabilization of Adenosine A2A Receptor by Fusing a Custom-Made De Novo Designed α-Helical Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

FLAC6 in Cryo-Electron Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to FLAC6

FLAC6 is a novel, non-ionic fluorinated detergent based on a lactobionamide head group. It has emerged as a powerful tool for the solubilization and stabilization of membrane proteins, a class of proteins notoriously challenging for structural analysis. Its unique properties make it particularly well-suited for cryo-electron microscopy (cryo-EM), aiding in the determination of high-resolution structures of critical drug targets. This document provides detailed application notes and protocols for the use of FLAC6 in cryo-EM workflows.

Fluorinated surfactants like FLAC6 are noted for their ability to maintain the structural and functional integrity of membrane proteins.[1] They are thought to create a more native-like environment compared to conventional detergents, which can sometimes denature proteins or strip away essential lipids.[2] The bulky, fluorinated tails of these detergents are less likely to penetrate and disrupt the internal structure of the protein.[2] In the context of cryo-EM, fluorinated detergents can also improve the distribution of protein particles in the vitreous ice and lead to better vitrification, which are critical factors for high-resolution imaging.[3][4]

Key Applications of FLAC6 in Cryo-EM

FLAC6 has demonstrated significant utility in the study of various membrane proteins, particularly those of high medical relevance. Its primary applications in the cryo-EM workflow include:

-

Solubilization: Efficiently extracting membrane proteins from their native lipid environment while preserving their native conformation.

-

Stabilization: Maintaining the structural integrity and functionality of purified membrane proteins over time, which is crucial for successful cryo-EM grid preparation and data collection.

-

Improved Vitrification: Facilitating the formation of thin, uniform vitreous ice, which is essential for high-quality cryo-EM imaging.

-

Enhanced Particle Distribution: Promoting a more even distribution of protein particles within the ice layer, reducing aggregation and improving the chances of obtaining a high-resolution 3D reconstruction.[3]

A key study by Faugier et al. (2020) demonstrated the effectiveness of FLAC6 in solubilizing and stabilizing several challenging membrane proteins, including the native adenosine (B11128) receptor A2AR (a G protein-coupled receptor), and the bacterial transporters AcrB and BmrA.[5]

Physicochemical Properties of Lactobionamide-Based Fluorinated Detergents

The performance of a detergent in cryo-EM is closely linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles. For cryo-EM, it is often desirable to work at concentrations above the CMC to ensure the membrane protein is fully solubilized, but not so high as to create an excess of empty micelles that can interfere with image analysis.[6]

Recent studies on a series of lactobionamide-based fluorinated detergents with varying fluorinated chain lengths provide insight into the properties of molecules like FLAC6. The CMC decreases as the length of the fluorinated tail increases.

| Detergent (by perfluorinated tail length) | Critical Micelle Concentration (CMC) (mM) |

| Perfluorobutyl | ~27 |

| Perfluoropentyl | Not explicitly stated, but intermediate |

| Perfluorohexyl | Not explicitly stated, but intermediate |

| Perfluoroheptyl | ~0.2 |

Data extrapolated from a study on a series of lactobionamide-based fluorinated detergents. The perfluorohexyl derivative is noted for its strong solubilization capacity.[2][7]

Experimental Protocols